molecular formula C29H44N2O6 B1167591 Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine CAS No. 102923-07-9

Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine

Cat. No.: B1167591
CAS No.: 102923-07-9
M. Wt: 516.7 g/mol
InChI Key: LBJWTRWOWCOLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine, is a complex compound formed through the reaction of acetic acid with bisphenol A diglycidyl ether and hexamethylenediamine. This compound is primarily used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties, chemical resistance, and adhesive qualities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity. The reaction mixture is often purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine primarily involves the reactivity of the epoxide groups in bisphenol A diglycidyl ether. These epoxide groups can react with various nucleophiles, leading to the formation of cross-linked polymer networks. This cross-linking imparts the material with its characteristic mechanical strength and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine lies in its specific combination of reactants, which imparts unique properties to the resulting epoxy resins. These properties include enhanced mechanical strength, chemical resistance, and adhesive qualities, making it suitable for a wide range of industrial applications .

Properties

CAS No.

102923-07-9

Molecular Formula

C29H44N2O6

Molecular Weight

516.7 g/mol

IUPAC Name

acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

InChI

InChI=1S/C21H24O4.C6H16N2.C2H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-2(3)4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;1H3,(H,3,4)

InChI Key

LBJWTRWOWCOLAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN

Related CAS

73018-28-7

Synonyms

Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.